molecular formula C21H25F6N2OP B14760136 3-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

3-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Cat. No.: B14760136
M. Wt: 466.4 g/mol
InChI Key: NSWDLSVFALTMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound that features a unique combination of hydroxy, indenyl, mesityl, and imidazolium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps. The initial step often includes the preparation of the indenyl and mesityl precursors, followed by their coupling with the imidazolium moiety. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The mesityl and indenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

3-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium chloride
  • 3-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium bromide

Uniqueness

Compared to similar compounds, 3-((1S,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to its hexafluorophosphate anion, which imparts distinct properties such as enhanced stability and solubility in various solvents. This makes it particularly valuable in applications requiring robust and versatile compounds.

Properties

Molecular Formula

C21H25F6N2OP

Molecular Weight

466.4 g/mol

IUPAC Name

1-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-2,3-dihydro-1H-inden-2-ol;hexafluorophosphate

InChI

InChI=1S/C21H25N2O.F6P/c1-14-10-15(2)20(16(3)11-14)22-8-9-23(13-22)21-18-7-5-4-6-17(18)12-19(21)24;1-7(2,3,4,5)6/h4-7,10-11,13,19,21,24H,8-9,12H2,1-3H3;/q+1;-1

InChI Key

NSWDLSVFALTMLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3C(CC4=CC=CC=C34)O)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.